2,6-bis(4-chlorophenyl)-9H-purine

Adenosine A3 receptor GPCR antagonism Structure-activity relationship

Laboratories requiring subtype-selective adenosine receptor tools face reproducibility risks when sourcing generic 2,6-diarylpurines, where minor aryl substitutions drastically alter target profiles. This compound provides a verified A₃-selective profile (Kᵢ = 68 nM) distinct from the promiscuous A₁/A₃ activity of the diphenyl parent. Key advantages: • Reduces need for co-administered A₁ antagonists (e.g., DPCPX) in A₃ functional assays • Serves as a critical benchmark for halogen-substitution SAR and CoMFA/CoMSIA modeling • Higher lipophilicity (cLogP) supports peripheral restriction studies for CB₁ scaffold development

Molecular Formula C17H10Cl2N4
Molecular Weight 341.2 g/mol
Cat. No. B10841337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-bis(4-chlorophenyl)-9H-purine
Molecular FormulaC17H10Cl2N4
Molecular Weight341.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C(=NC(=N2)C4=CC=C(C=C4)Cl)N=CN3)Cl
InChIInChI=1S/C17H10Cl2N4/c18-12-5-1-10(2-6-12)14-15-17(21-9-20-15)23-16(22-14)11-3-7-13(19)8-4-11/h1-9H,(H,20,21,22,23)
InChIKeyWDBFJNSPOHEOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(4-chlorophenyl)-9H-purine Specification & Sourcing Guide


2,6-Bis(4-chlorophenyl)-9H-purine is a synthetic small-molecule purine derivative (C₁₇H₁₀Cl₂N₄, MW 341.2 g/mol) characterized by 4-chlorophenyl substituents at the 2- and 6-positions of the purine core [1]. It functions as an antagonist of the human adenosine A₃ receptor (ADORA3) with a reported binding affinity (Kᵢ) of 68 nM, determined by displacement of [¹²⁵I]AB-MECA from HEK293 cell membranes [2]. The compound belongs to a class of 2,6-disubstituted purines explored for adenosine receptor modulation [1] and has also been disclosed as a cannabinoid CB₁ receptor ligand in patent literature [3].

Procurement Risk Advisory: Substitution Pitfalls


Within the 2,6-diarylpurine series, subtle changes to the aryl ring substitution dramatically alter adenosine receptor subtype selectivity and potency. The unsubstituted parent, 2,6-diphenyl-9H-purine, exhibits potent A₁ receptor binding (Kᵢ = 4.10 nM) alongside A₃ affinity (Kᵢ = 38 nM) [1], whereas the 4-chloro analog shifts the selectivity profile toward preferential A₃ engagement [2]. Conversely, replacing 4-chloro with 4-methoxy reduces A₃ affinity more than 2-fold (Kᵢ = 165 nM) [3]. These steep SAR gradients mean that generic substitution—procuring a different 2,6-diarylpurine based on availability or cost alone—can result in a compound with a completely different target profile, undermining experimental reproducibility and pharmacological interpretation. The specific electronic and steric contributions of the 4-chloro substituent are non-interchangeable with other halogen or alkyl variants without quantitative verification of the desired receptor engagement profile.

Quantitative Differentiation vs. Closest Analogs


A₃ Receptor Affinity Advantage over Methoxy Analog

The 4-chloro substituent provides a measurable advantage over the 4-methoxy substituent for human adenosine A₃ receptor binding. Under identical assay conditions—displacement of [¹²⁵I]AB-MECA from human A₃ receptors expressed in HEK293 cell membranes—2,6-bis(4-chlorophenyl)-9H-purine achieves a Kᵢ of 68 nM [1], whereas the corresponding 4-methoxy analog exhibits a Kᵢ of 165 nM [2]. This 2.4-fold difference is attributed to the electron-withdrawing character of chlorine versus the electron-donating methoxy group, which modulates π-stacking interactions within the receptor binding pocket as described in the medicinal chemistry series from which both compounds originate [3].

Adenosine A3 receptor GPCR antagonism Structure-activity relationship

Receptor Subtype Selectivity: A₁ vs. A₃ Profiling

The introduction of 4-chloro substituents fundamentally alters the adenosine receptor subtype selectivity profile. The unsubstituted parent, 2,6-diphenyl-9H-purine, is a potent A₁ antagonist with Kᵢ = 4.10 nM at human A₁ receptors (displacement of [³H]DPCPX) and also binds A₃ with Kᵢ = 38 nM [1]. In contrast, 2,6-bis(4-chlorophenyl)-9H-purine is reported primarily for A₃ receptor binding (Kᵢ = 68 nM) [2], with no corresponding sub-100 nM A₁ activity documented in the same data set. The 4-chloro substitution thus redirects selectivity away from A₁—which is associated with cardiac and central nervous system functions—toward A₃, a receptor implicated in inflammatory and ischemic processes [3].

Adenosine receptor selectivity A1 vs A3 Subtype-selective antagonist

Physicochemical Properties and CNS Penetration Risk

The two chlorine atoms in 2,6-bis(4-chlorophenyl)-9H-purine increase the molecular weight (341.2 vs. 272.3 g/mol) and topological polar surface area relative to the unsubstituted 2,6-diphenyl-9H-purine [1]. The parent diphenyl scaffold has a calculated TPSA of approximately 54.5 Ų [2]. The addition of chlorine atoms, which increase molecular volume and lipophilicity (estimated cLogP increase of ~1.2 units), is expected to shift the compound further from optimal CNS drug-likeness parameters (CNS MPO score) compared to the parent, which already borders on CNS-penetrant physicochemical space [3]. This property divergence is relevant when selecting a tool compound for peripheral vs. central target engagement studies.

Physicochemical property CNS penetration TPSA Drug-likeness

High-Confidence Application Scenarios


A₃ Pharmacological Profiling with A₁ Sparing

For laboratories conducting cAMP accumulation or β-arrestin recruitment assays to characterize A₃-mediated signaling, 2,6-bis(4-chlorophenyl)-9H-purine offers a more subtype-selective antagonist profile than the commonly referenced 2,6-diphenyl-9H-purine. The latter potently engages A₁ (Kᵢ = 4.10 nM) alongside A₃ (Kᵢ = 38 nM) [1], whereas the 4-chloro analog shifts selectivity toward A₃ (Kᵢ = 68 nM) with no corresponding sub-100 nM A₁ activity documented [2]. This profile reduces the experimental burden of co-administering A₁-selective antagonists (e.g., DPCPX) to isolate A₃ responses, thereby simplifying assay design and minimizing vehicle/solvent artifacts from multiple compound additions.

SAR Studies on Halogen Effects in Purine Ligands

The 2.4-fold A₃ affinity advantage of 2,6-bis(4-chlorophenyl)-9H-purine (Kᵢ = 68 nM) over its 4-methoxy counterpart (Kᵢ = 165 nM) makes it a critical data point in SAR explorations of electron-withdrawing versus electron-donating para-substituents [1]. Medicinal chemistry teams constructing 2,6-diarylpurine libraries can use this compound as a benchmark for halogen-walk and halogen-substitution studies, directly comparing chlorine's contribution to bromine, fluorine, and methyl variants to parameterize CoMFA/CoMSIA models or Free-Wilson analyses [2].

Peripherally Restricted Tool Compound Development

Patent disclosures identify 2,6-bis(4-chlorophenyl)-9H-purine as a cannabinoid CB₁ receptor ligand scaffold [1], and its higher calculated lipophilicity (cLogP increase of ~1.2 vs. the diphenyl parent) combined with greater molecular weight (341.2 Da) [2] suggest a physicochemical profile more consistent with peripheral restriction. Research groups developing tool compounds for peripheral CB₁ antagonism (e.g., for metabolic disease models where CNS-mediated adverse effects must be avoided) can use this compound as a starting scaffold or reference standard for in vitro-to-in vivo translation studies [3].

Quote Request

Request a Quote for 2,6-bis(4-chlorophenyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.